Lupanyl acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lupanyl Acid Hydrochloride is a derivative of lupane-type triterpenoids, which are naturally occurring compounds found in various plant species. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor properties . This compound is a synthetic derivative designed to enhance the solubility and pharmacological activity of its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lupanyl Acid Hydrochloride typically involves the modification of lupane-type triterpenoids such as lupeol or betulinic acid. The process includes the introduction of hydrochloride groups to improve water solubility and pharmacokinetic properties. Common synthetic routes involve:
Oxidation: of lupeol to produce lupanyl acid.
Hydrochlorination: to convert lupanyl acid to its hydrochloride form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Extraction: of lupane-type triterpenoids from plant sources.
Chemical modification: using controlled reaction conditions to introduce hydrochloride groups.
Purification: through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Lupanyl Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of lupeol to lupanyl acid.
Reduction: Potential reduction of lupanyl acid derivatives.
Substitution: Introduction of hydrochloride groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Hydrochlorinating agents: like hydrochloric acid or thionyl chloride.
Solvents: such as dichloromethane or ethanol.
Major Products:
Lupanyl Acid: Intermediate product in the synthesis.
This compound: Final product with enhanced solubility and pharmacological properties.
Scientific Research Applications
Lupanyl Acid Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lupane-type derivatives.
Biology: Studied for its potential anti-inflammatory and anticancer activities.
Medicine: Investigated for its potential use in treating HIV and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Lupanyl Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of enzymes: involved in inflammation and cancer progression.
Induction of apoptosis: in cancer cells by activating specific signaling pathways.
Modulation of immune responses: to enhance antiviral activity.
Comparison with Similar Compounds
Lupanyl Acid Hydrochloride is compared with other similar compounds such as:
Lupeol: A naturally occurring triterpenoid with anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its antiviral and antitumor activities.
Betulin: A precursor for the synthesis of betulinic acid and other derivatives.
Uniqueness: this compound stands out due to its enhanced solubility and improved pharmacokinetic properties, making it a more effective compound for therapeutic applications .
Properties
Molecular Formula |
C14H25ClN2O2 |
---|---|
Molecular Weight |
288.81 g/mol |
IUPAC Name |
3-(7,11-diazatricyclo[7.3.1.02,7]tridecan-10-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c17-14(18)5-4-12-11-7-10(8-15-12)13-3-1-2-6-16(13)9-11;/h10-13,15H,1-9H2,(H,17,18);1H |
InChI Key |
WHCVEOAUHDJGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CNC3CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.